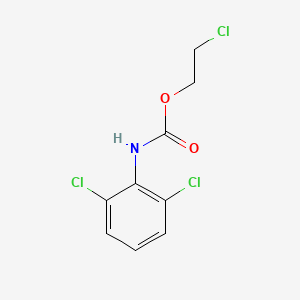
2-Chloroethyl 2,6-dichlorophenylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloroethyl 2,6-dichlorophenylcarbamate is a chemical compound with the molecular formula C9H8Cl3NO2. It is known for its unique structure, which includes a carbamate group attached to a 2,6-dichlorophenyl ring and a 2-chloroethyl group. This compound is used in various scientific research applications due to its distinct chemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloroethyl 2,6-dichlorophenylcarbamate typically involves the reaction of 2,6-dichloroaniline with 2-chloroethyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually include a temperature range of 0-5°C to control the exothermic nature of the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography to remove any impurities .
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloroethyl 2,6-dichlorophenylcarbamate undergoes various chemical reactions, including:
Substitution Reactions: The chloroethyl group can be substituted with other nucleophiles, such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides.
Reduction Reactions: Reduction can lead to the formation of amines or alcohols.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of azides or thiocyanates.
Oxidation: Formation of oxides or ketones.
Reduction: Formation of amines or alcohols.
Applications De Recherche Scientifique
2-Chloroethyl 2,6-dichlorophenylcarbamate is used in various scientific research fields:
Chemistry: As a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: Studied for its potential effects on biological systems and its interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the production of pesticides and herbicides due to its ability to inhibit certain biological pathways
Mécanisme D'action
The mechanism of action of 2-Chloroethyl 2,6-dichlorophenylcarbamate involves its interaction with specific molecular targets, such as enzymes. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure. This inhibition can lead to the disruption of biological pathways, making it useful in applications such as pest control .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Chloroethyl 2,4-dichlorophenylcarbamate
- 2-Chloroethyl 2,5-dichlorophenylcarbamate
- 2-Chloroethyl 3-chlorophenylcarbamate
- 2-Chloroethyl 4-chlorophenylcarbamate
Uniqueness
2-Chloroethyl 2,6-dichlorophenylcarbamate is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. This uniqueness makes it particularly useful in applications where selective inhibition of biological pathways is required .
Propriétés
Formule moléculaire |
C9H8Cl3NO2 |
|---|---|
Poids moléculaire |
268.5 g/mol |
Nom IUPAC |
2-chloroethyl N-(2,6-dichlorophenyl)carbamate |
InChI |
InChI=1S/C9H8Cl3NO2/c10-4-5-15-9(14)13-8-6(11)2-1-3-7(8)12/h1-3H,4-5H2,(H,13,14) |
Clé InChI |
HEBZIURPRFBEGP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1)Cl)NC(=O)OCCCl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-{(E)-[3-(benzyloxy)phenyl]methylidene}-2-(3,4-dimethylphenoxy)acetohydrazide](/img/structure/B15076466.png)
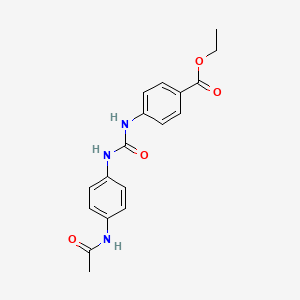
![3-[4-(4-methylphenyl)-5-thioxo-3-(4-toluidino)-4,5-dihydro-1H-1,2,4-triazol-1-yl]propanenitrile](/img/structure/B15076483.png)

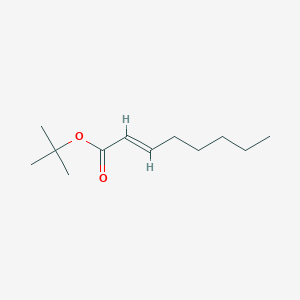
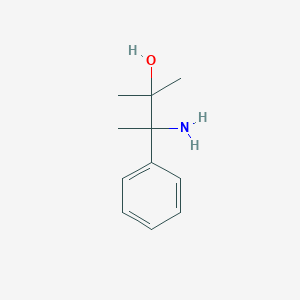
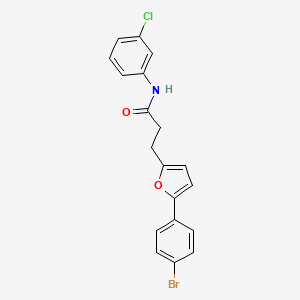
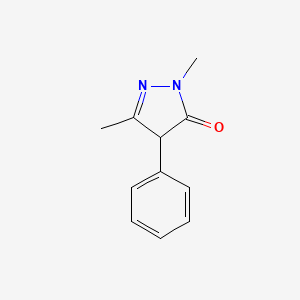
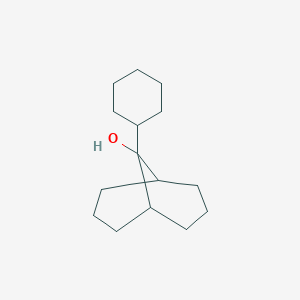
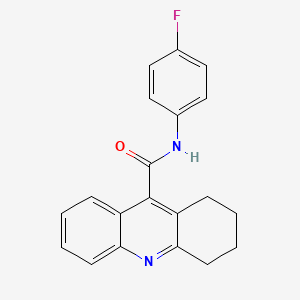
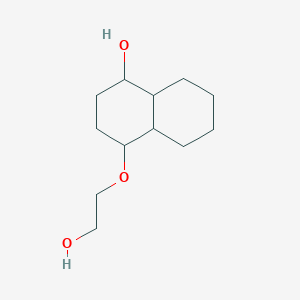
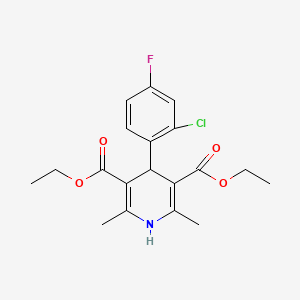
![2-methyl-N-(2,2,2-trichloro-1-{[(3-hydroxyphenyl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B15076551.png)

